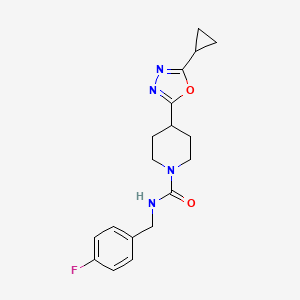

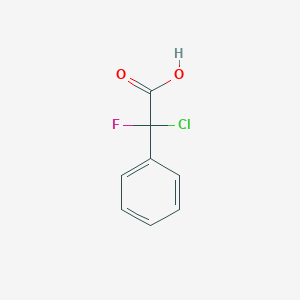

2-Chloro-2-fluoro-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Properties and Reactivity

A detailed first-principles study compared the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including 2-Chloro-2-fluoro-2-phenylacetic acid. This comparative study, utilizing various descriptors like Fukui functions, local softness, and electrophilicity, along with global descriptors such as electronegativity and hardness, aimed to understand the molecule's structural properties and reactivity. The vibrational spectra of the chloro- and bromo-substituted molecules were calculated and compared, providing insight into the molecule's theoretical and experimental vibrational characteristics (Srivastava et al., 2015).

Chiral Derivatizing Agent

2-Fluoro-2-phenylacetic acid, a related compound, has been synthesized and used as a chiral derivatizing agent, demonstrating its utility in measuring the enantiomeric excess of secondary alcohols and primary amines through 19F NMR spectra. This application highlights the compound's role in stereochemical analysis, allowing for the determination of configurational properties from chemical shifts measurements, providing a foundation for the understanding and application of this compound in chiral analysis (Hamman, Béguin, & Arnaud, 1991).

Analytical Applications

The compound has been explored for its analytical applications, particularly in the context of fluorescent indicators and photophysical studies. For instance, research into water-soluble cruciform fluorophores carrying aniline-N, N-bisacetic acid and related structures has demonstrated the influence of the attachment of carboxylate units on photophysics and sensory responses. These studies, while not directly involving this compound, provide insight into how similar compounds can be utilized in the development of fluorescent indicators and sensors for metal ions and other analytical purposes (Tolosa, Zucchero, & Bunz, 2008).

Synthetic Utility

The compound's synthetic utility has been highlighted in studies focusing on the decarboxylation of aromatic haloformates, offering a new access to chloro- and fluoroaromatics. This research underscores the methodological advancements in synthetic chemistry, providing efficient routes to various aromatic compounds, including those related to this compound. The ability to synthesize fluoroaromatic compounds through a sequential fluorination/decarboxylation process demonstrates the compound's relevance in synthetic organic chemistry (Lui, Marhold, & Rock, 1998).

Propriétés

IUPAC Name |

2-chloro-2-fluoro-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEUVZKIKMCNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2698610.png)

![2-(pyridin-4-ylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698612.png)

![2-(3,4-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2698613.png)

![2-(4-Chlorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2698614.png)

![1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane](/img/structure/B2698626.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2698627.png)